![molecular formula C10H11NOS B1416354 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile CAS No. 102236-72-6](/img/structure/B1416354.png)
3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Overview
Description
Scientific Research Applications
Catalysis and Oxidation Studies
3-[(4-Methoxyphenyl)sulfanyl]propanenitrile and its derivatives have been studied in the context of catalysis and oxidation reactions. For instance, the oxidation of similar compounds using iron porphyrin catalysts has been explored, revealing insights into potential applications in lignin degradation and environmental remediation (Cui & Dolphin, 1995).
Synthesis and Characterization
The synthesis and characterization of compounds derived from 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile have been a subject of study. Research has delved into the synthesis of novel ligands and complexes involving this compound, leading to potential applications in materials science and biochemistry (Ghani & Alabdali, 2022).
Structural Analysis and Crystallography
Structural analysis and crystallography of derivatives of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile have been conducted to understand their molecular configuration and potential applications in material science (Li, Wang, & Xiao, 2011).
Application in Electrolytes for Batteries
Research has also been done on using derivatives of this compound in the formulation of electrolytes for lithium-ion batteries, indicating its potential in enhancing battery safety and performance (Liu et al., 2016).
Proton Exchange Membranes
The compound has been investigated in the context of creating proton exchange membranes for fuel cell applications, showcasing its utility in renewable energy technologies (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZISNCXBQYGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651404 | |
Record name | 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102236-72-6 | |
Record name | 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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